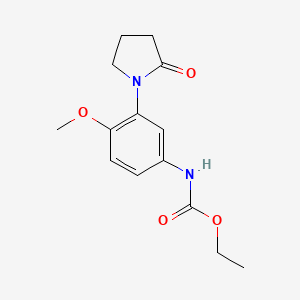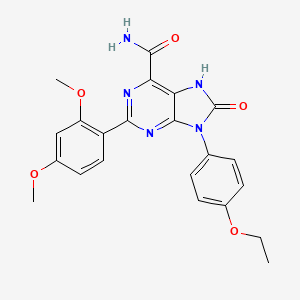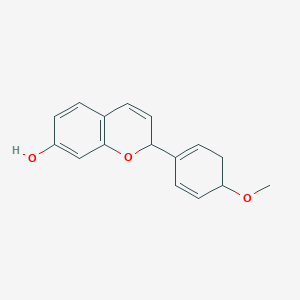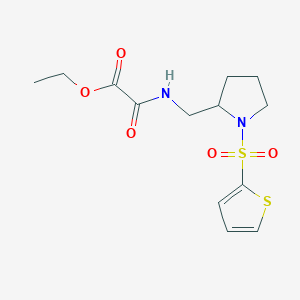
2,2,2-trifluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,2,2-trifluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)acetamide” is a chemical compound with the molecular formula C4HF3N2OS3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C4HF3N2OS3 . For a more detailed view of the structure, a 2D or 3D molecular model would be helpful .Scientific Research Applications
Antiangiogenic VEGFR-2 Inhibitor
This compound has been designed as an antiangiogenic VEGFR-2 inhibitor with the essential pharmacophoric structural properties to interact with the catalytic pocket of VEGFR-2 . This suggests its potential use in the treatment of diseases where angiogenesis plays a key role, such as cancer.
Ionic Liquids
The compound is used in the formation of ionic liquids, specifically those containing anions based on fluorosulfonyl derivatives . These ionic liquids have various applications, including in batteries, supercapacitors, and other electrochemical devices.
Solvolysis Studies
The compound has been used in solvolysis studies . These studies are important in understanding reaction mechanisms and the effects of different substituents on reaction rates.
Synthesis of 1,2,4-Triazoles
The compound has been used in the synthesis of 1,2,4-triazoles . These compounds have a wide range of applications, including in the development of pharmaceuticals and agrochemicals.
Inhibiting Vascular Endothelial Growth Factor Receptor-2
The compound has been used in the synthesis of a novel pyridine derivative for inhibiting Vascular Endothelial Growth Factor Receptor-2 . This suggests its potential use in the treatment of diseases where VEGFR-2 plays a key role, such as cancer.
Consistent Force Field Model
The compound has been used in the development of a consistent force field model . This model can be used in molecular dynamics simulations of ionic liquids and other molten salts.
properties
IUPAC Name |
2,2,2-trifluoro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3N2OS3/c5-4(6,7)1(10)8-2-9-3(11)13-12-2/h(H,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIBQJUQIHQUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=S)SS1)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2843459.png)
![4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid](/img/structure/B2843461.png)

![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride](/img/structure/B2843464.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2843466.png)

![1-(4-Ethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2843468.png)
![N-(tert-butyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2843469.png)



